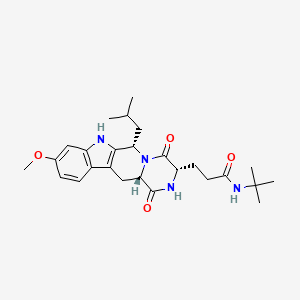

Abcg2-IN-1

説明

Structure

3D Structure

特性

分子式 |

C26H36N4O4 |

|---|---|

分子量 |

468.6 g/mol |

IUPAC名 |

N-tert-butyl-3-[(2S,5S,8S)-14-methoxy-2-(2-methylpropyl)-4,7-dioxo-3,6,17-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),11,13,15-tetraen-5-yl]propanamide |

InChI |

InChI=1S/C26H36N4O4/c1-14(2)11-20-23-17(16-8-7-15(34-6)12-19(16)27-23)13-21-24(32)28-18(25(33)30(20)21)9-10-22(31)29-26(3,4)5/h7-8,12,14,18,20-21,27H,9-11,13H2,1-6H3,(H,28,32)(H,29,31)/t18-,20-,21-/m0/s1 |

InChIキー |

MJLGVXCTSMTDEP-JBACZVJFSA-N |

異性体SMILES |

CC(C)C[C@H]1C2=C(C[C@@H]3N1C(=O)[C@@H](NC3=O)CCC(=O)NC(C)(C)C)C4=C(N2)C=C(C=C4)OC |

正規SMILES |

CC(C)CC1C2=C(CC3N1C(=O)C(NC3=O)CCC(=O)NC(C)(C)C)C4=C(N2)C=C(C=C4)OC |

製品の起源 |

United States |

Molecular and Structural Elucidation of Abcg2 Functionality

Genetic Organization and Transcriptional Regulation of ABCG2 Expression

The expression of the ABCG2 protein is a tightly controlled process, governed by a complex interplay of genetic, transcriptional, epigenetic, and post-transcriptional mechanisms.

ABCG2 Gene Locus and Exonic Architecture

The human ABCG2 gene is situated on the long arm of chromosome 4, specifically at band 4q22. mdpi.comnih.govnih.gov The gene itself is extensive, spanning over 66 kilobase pairs (kbp) of the genome. nih.govnih.gov Its structure is composed of 16 exons and 15 introns. mdpi.comnih.govnih.gov The exons vary in size, ranging from 60 to 532 base pairs. nih.gov The majority of the 5'-untranslated region (5'-UTR) is contained within the first exon, while the translation initiation site (start codon) is located in the second exon. nih.govnih.gov Key functional domains of the resulting protein are encoded by specific exons; for instance, the Walker A motif, a critical component of the nucleotide-binding domain (NBD), is encoded within exon 3, and the characteristic ABC signature motif is found in exon 6. nih.gov

| Feature | Description | References |

| Gene Name | ABCG2 | mdpi.comnih.govnih.gov |

| Chromosome Locus | 4q22 | mdpi.comnih.govnih.gov |

| Gene Size | >66 kbp | nih.govnih.gov |

| Structure | 16 exons, 15 introns | mdpi.comnih.govnih.gov |

| Translation Start | Exon 2 | nih.govnih.gov |

Identification and Functional Analysis of Transcriptional Regulatory Elements

The regulation of ABCG2 gene transcription is complex, initiated from a TATA-less promoter. The basal promoter activity has been mapped to a sequence approximately 312 base pairs upstream of the transcription start site. nih.govnih.gov This region contains multiple binding sites for transcription factors such as Sp1, AP1, and AP2. nih.gov

Furthermore, the ABCG2 promoter contains several hormone and signaling-responsive elements that allow for nuanced regulation by various physiological and pathological stimuli. A key example is the interplay between the Estrogen Receptor (ER) and the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway. nih.gov Research has identified a functional Estrogen Response Element (ERE) in the gene promoter, confirming that ABCG2 expression is regulated by estrogen in an ER-dependent manner. nih.gov Proinflammatory cytokines, such as TNFα, can potentiate this estrogen-driven expression. This enhancement occurs through an NF-κB-dependent mechanism, where ER binding to the ERE facilitates the recruitment of the p65 subunit of NF-κB to a nearby latent NF-κB response element. nih.gov This cooperative binding of ER and p65 at these adjacent elements stabilizes ER occupancy at the ERE, leading to a significant increase in ABCG2 mRNA and protein expression. nih.gov This mechanism highlights a direct link between inflammation, estrogen signaling, and the regulation of a key multidrug transporter. nih.gov

| Regulatory Element | Function | References |

| TATA-less Promoter | Initiates basal transcription. | nih.govnih.gov |

| Sp1, AP1, AP2 sites | Bind transcription factors to modulate expression. | nih.gov |

| Estrogen Response Element (ERE) | Binds Estrogen Receptor (ER) to mediate estrogen-dependent upregulation. | nih.gov |

| NF-κB Response Element | Binds NF-κB (p65) in cooperation with ER to enhance expression in response to inflammatory signals. | nih.gov |

Epigenetic and MicroRNA-Mediated Control of ABCG2 Expression

Beyond transcriptional initiation, ABCG2 expression is also controlled at the epigenetic and post-transcriptional levels. Epigenetic modifications, such as DNA methylation, play a role in silencing or activating gene expression. Studies have shown that demethylation of the ABCG2 gene promoter can lead to increased ABCG2 expression in certain cancer cell lines, indicating that methylation patterns contribute to its regulation. nih.gov

Post-transcriptional regulation is significantly influenced by microRNAs (miRNAs), which are small non-coding RNAs that typically bind to the 3'-untranslated region (3'-UTR) of target messenger RNAs (mRNAs), leading to their degradation or translational repression. aacrjournals.orgnih.gov Several miRNAs have been identified as regulators of ABCG2. Notably, miR-328, miR-519c, and miR-520h have been shown to target the ABCG2 3'-UTR. nih.govnih.gov

miR-328 and miR-519c have been demonstrated to negatively regulate ABCG2 protein levels. nih.govnih.gov Overexpression of these miRNAs leads to reduced ABCG2 protein, while their inhibition results in increased protein expression. nih.govnih.gov

The mechanism can differ between miRNAs; for instance, miR-519c appears to accelerate the decay of ABCG2 mRNA, suggesting it promotes mRNA degradation. nih.gov

Interestingly, some drug-resistant cancer cells can evade this regulation by expressing ABCG2 mRNA with a shorter 3'-UTR that lacks the binding site for miR-519c, allowing for sustained high expression of the transporter. aacrjournals.org

| MicroRNA | Effect on ABCG2 | Mechanism | References |

| miR-328 | Downregulation | Targets 3'-UTR, reducing protein expression. | nih.govnih.gov |

| miR-519c | Downregulation | Targets 3'-UTR, promoting mRNA degradation and reducing protein expression. | aacrjournals.orgnih.gov |

| miR-520h | Downregulation | Targets 3'-UTR. | nih.gov |

Post-Translational Processing, Maturation, and Membrane Trafficking of ABCG2 Protein

Once transcribed and translated, the ABCG2 polypeptide undergoes a series of critical processing and maturation steps to become a functional transporter correctly localized to the plasma membrane.

Biogenesis Pathways and Intracellular Transport Mechanisms

The journey of the ABCG2 protein begins with its synthesis on ribosomes bound to the endoplasmic reticulum (ER). mdpi.com Within the ER, the nascent protein undergoes folding and initial post-translational modifications. mdpi.com The proper folding and subsequent trafficking of ABCG2 are essential for its function, and misfolded proteins are retained in the ER and targeted for degradation through the ER-associated degradation (ERAD) pathway. nih.govnmitaylor.com

From the ER, correctly folded ABCG2 is transported through the Golgi apparatus for further processing and maturation before being trafficked to the plasma membrane. mdpi.com This intracellular transport is a regulated process influenced by various signaling pathways. While the specific roles are still under investigation, evidence suggests that pathways such as PI3K/AKT and NF-κB may be involved in modulating its trafficking and expression at the cell surface. Positively charged amino acid motifs within the protein, such as an RKR motif downstream of the ABC signature, have been identified as critical for the successful trafficking of nascent ABCG2 out of the ER. nih.gov Wild-type ABCG2 that reaches the plasma membrane is eventually internalized and degraded in lysosomes, a process that can be accelerated by some ABCG2 inhibitors. nih.gov

Structural Modifications Affecting Protein Stability and Localization

Several post-translational modifications are crucial for the structural integrity, stability, and proper localization of the ABCG2 protein.

N-linked Glycosylation : ABCG2 is a glycoprotein, with a key N-linked glycosylation site at asparagine 596 (Asn596), located in an extracellular loop. nih.govplos.org This glycosylation is not essential for transport activity itself but is critical for the protein's proper folding, stability, and trafficking out of the ER. nih.gov Disruption of this modification leads to protein misfolding and subsequent degradation by the proteasome. nih.gov

These modifications serve as quality control checkpoints in the ER, ensuring that only correctly folded and assembled transporters are permitted to traffic to the cell surface to perform their function. researchgate.net

Investigation of Abcg2 in Stem Cell Research Models

ABCG2 as a Phenotypic Marker for Side Population (SP) Stem Cells

ABCG2 is widely recognized as a key determinant of the "side population" (SP) phenotype in stem cells. This phenotype is characterized by the ability of cells to efficiently efflux fluorescent dyes, such as Hoechst 33342, leading to reduced dye retention and a distinct low-fluorescence profile in flow cytometry analysis. guidetopharmacology.orgciteab.comsigmaaldrich.comrevvity.comfishersci.caciteab.commims.comnih.govfishersci.seoncotarget.comguidetomalariapharmacology.orgnih.govuni.lufishersci.at The SP phenotype is considered a conserved feature across various stem cell types and is often associated with stem cell properties. mims.comfishersci.se

Methodological Approaches for SP Cell Identification and Isolation

The primary method for identifying and isolating SP cells relies on their differential efflux of Hoechst 33342 dye, typically performed using fluorescence-activated cell sorting (FACS). revvity.commims.comnih.govoncotarget.comguidetomalariapharmacology.orguni.lufishersci.at Cells are incubated with Hoechst 33342, and the low-fluorescence SP is detected as a distinct population in a dual-wavelength analysis. mims.comoncotarget.com The specificity of the SP phenotype to ABC transporter activity, particularly ABCG2, can be confirmed by observing the disappearance or reduction of the SP upon treatment with ABC transporter inhibitors like verapamil (B1683045) or Ko143. nih.govoncotarget.comwikipedia.org While Hoechst 33342 efflux is a common method, some studies also utilize antibodies against ABCG2 for cell isolation. nih.gov

Characterization of ABCG2+ Stem Cells in Diverse Tissue-Specific Models

ABCG2 expression and the SP phenotype have been observed and characterized in stem cell populations across a variety of tissues and organs in research models. These include hematopoietic stem cells (HSCs) in bone marrow, where ABCG2 contributes to the SP phenotype and is explored as a potential marker. revvity.comciteab.com ABCG2+ cells or the SP have also been identified in neural stem cells, prostate stem cells, cardiac interstitial cells, intestinal stem cells, and testicular germ cells in mouse models, indicating its presence in diverse tissue-specific stem cell compartments. citeab.comfishersci.seguidetomalariapharmacology.orgnih.gov Studies using lineage tracing mouse models have further demonstrated that Abcg2 expression marks tissue-specific progenitor cell populations in multiple tissues, including long-term marking of HSCs, intestinal stem cells, and interstitial cells in cardiac and skeletal muscle. citeab.com

Functional Significance of ABCG2 in Stem Cell Maintenance and Behavior in Research Models

Beyond its use as a marker, ABCG2 plays functional roles in maintaining stem cell characteristics and influencing their behavior in research models.

Role in Modulating Stem Cell Self-Renewal and Differentiation

Existing data strongly suggest that ABCG2 plays an important role in promoting stem cell proliferation and the maintenance of the stem cell phenotype. guidetopharmacology.orgciteab.com While the precise physiological role is still being elucidated, some evidence suggests that ABCG2 may be required to maintain "stemness" and prevent differentiation. Studies have indicated that ABCG2 can regulate the pattern of cell division, with implications for self-renewing divisions in certain cell types. Downregulation of ABCG2 expression has been observed during the differentiation of retinal stem cells, accompanied by a decrease in the proportion of SP cells, suggesting ABCG2's involvement in maintaining the undifferentiated state. fishersci.se

Contribution to Stem Cell Protection from Environmental Stressors and Toxin Accumulation

ABCG2 functions as an efflux pump, actively transporting a wide range of endogenous and exogenous compounds out of cells. guidetopharmacology.orgciteab.com This activity is thought to contribute to the protection of stem cells from potentially harmful substances, including xenobiotics, endogenous toxins, and DNA-damaging metabolites. guidetopharmacology.orgciteab.comsigmaaldrich.com Research indicates that ABCG2-expressing cells are better able to tolerate various harmful conditions, such as physical stress, certain drugs, and UV light exposure, a property attributed to the transporter's function in eliminating potential toxic metabolites. wikipedia.org This protective role may be particularly important for long-lived stem cell populations.

Impact on Cancer Stem Cell Phenotypes and Associated Biological Processes

ABCG2 is also frequently expressed in cancer cells and is considered a marker of cancer stem cells (CSCs). guidetopharmacology.orgciteab.com CSCs are a subpopulation of tumor cells believed to be responsible for tumor growth, drug resistance, and recurrence. Elevated ABCG2 expression in CSCs is recognized as a major mechanism contributing to multidrug resistance (MDR) by effluxing various chemotherapeutic agents. mims.comnih.gov Studies have shown that ABCG2 expression in CSCs is associated with malignant behaviors, including enhanced tumorigenicity, proliferation, migration, and invasion potential. Inhibiting ABCG2 function has been explored as a strategy to overcome chemoresistance in cancer research models.

Preclinical Research on Abcg2 Mediated Drug Efflux and Resistance

Characterization of ABCG2 as a Determinant of Multidrug Resistance in Cancer Models

Overexpression of ABCG2 is a well-established mechanism contributing to acquired and intrinsic multidrug resistance in various cancer types. wikipedia.orgsketchfab.com Studies in numerous drug-selected cancer cell lines have demonstrated a direct correlation between elevated ABCG2 expression and resistance phenotypes. wikipedia.orgsketchfab.com

Spectrum of Anticancer Drug Substrates and Efflux Profiles

ABCG2 exhibits broad substrate specificity, transporting a wide array of structurally diverse anticancer agents. Key substrates include several widely used chemotherapeutics and targeted therapies. wikipedia.orgguidetopharmacology.orgsketchfab.comsci-hub.se

Notable anticancer drug substrates of ABCG2 include:

Mitoxantrone (B413): An anthracenedione that intercalates into DNA. wikipedia.orgguidetopharmacology.orgsketchfab.comsci-hub.se

Topotecan and Camptothecins: Topoisomerase I inhibitors (e.g., topotecan, irinotecan, SN-38). wikipedia.orgguidetopharmacology.orgsketchfab.comsci-hub.se

Methotrexate: An antifolate agent. wikipedia.orgguidetopharmacology.orgsketchfab.comsci-hub.se

Tyrosine Kinase Inhibitors (TKIs): Several TKIs used in targeted cancer therapy are recognized as ABCG2 substrates, including imatinib (B729), gefitinib, nilotinib, lapatinib, apatinib, pralsetinib, selpercatinib, cabozantinib, and vandetanib. guidetopharmacology.orgsketchfab.comsci-hub.se

The efflux activity of ABCG2 on these substrates leads to reduced intracellular drug accumulation, necessitating higher drug concentrations to achieve therapeutic effects, which can be limited by dose-limiting toxicities. The specific efflux profile can vary depending on the particular drug and the cellular context, including the presence of ABCG2 variants.

Mechanisms by which ABCG2 Confers Chemoresistance in Cell Lines

The primary mechanism by which ABCG2 confers chemoresistance is its function as an efflux pump, actively transporting cytotoxic drugs out of cancer cells in an ATP-dependent manner. wikipedia.orgguidetopharmacology.orgsketchfab.comsci-hub.se This reduces the effective intracellular concentration of the drug, allowing cancer cells to survive exposure to concentrations that would be lethal to cells with lower ABCG2 expression. Overexpression of ABCG2 has been observed and correlated with MDR in various cancer cell lines, including those derived from breast, colon, gastric, lung, ovarian, and multiple myeloma tumors. wikipedia.orgsketchfab.com

Beyond simple overexpression, other factors contribute to ABCG2-mediated resistance. ABCG2 is suggested to play a role in protecting cancer stem cells, a subpopulation often associated with treatment failure and relapse, by actively effluxing drugs. guidetopharmacology.org The development of resistance can also involve the co-expression of other ABC transporters like ABCB1 (P-glycoprotein) and ABCC1 (MRP1), creating a complex multidrug-resistant phenotype that may require targeting multiple transporters. guidetopharmacology.org Transcriptional regulation, such as by the transcription factor FOXM1, can upregulate ABCG2 expression, contributing to increased drug efflux and resistance. Post-translational modifications, such as phosphorylation by kinases like PIM1, can also influence ABCG2's localization and activity, further impacting drug resistance.

Investigating Molecular Interactions Between ABCG2 and Therapeutic Compounds

Understanding the molecular interactions between ABCG2 and therapeutic compounds, including both substrates and inhibitors, is crucial for predicting drug disposition, potential drug-drug interactions, and developing strategies to overcome resistance.

In Vitro Studies of Substrate Recognition and Transport Kinetics

In vitro studies are essential for characterizing ABCG2's interaction with various compounds. Membrane vesicle transport assays are commonly used to directly measure the ATP-dependent transport of substrates by ABCG2. sketchfab.com These assays can involve monitoring the uptake of radioactive substrates, such as 3H-methotrexate, into inside-out membrane vesicles prepared from cells overexpressing ABCG2. sketchfab.com Alternatively, efflux assays using fluorescent substrates like pheophorbide a or BODIPY-prazosin in ABCG2-expressing cells can quantify transport activity.

These studies allow for the determination of transport kinetic parameters, such as the Michaelis constant (Km) and maximum transport rate (Vmax), which provide insights into the affinity of ABCG2 for its substrates and the efficiency of transport. Research suggests complex interactions and potentially multiple drug binding sites within the ABCG2 transporter. Structural studies, including cryo-electron microscopy (cryo-EM), provide high-resolution insights into the conformational changes of ABCG2 during the transport cycle and the specific binding sites for substrates and inhibitors, aiding in understanding the molecular basis of substrate recognition.

Identification of Inhibitors and Modulators of ABCG2 Activity

The identification and characterization of compounds that can inhibit or modulate ABCG2 activity are critical for reversing MDR and improving the efficacy of substrate drugs. Numerous ABCG2 inhibitors have been discovered through various screening approaches. sketchfab.comsci-hub.se These include compounds from natural sources, such as flavonoids and fumitremorgin C, as well as a variety of synthetic molecules. sketchfab.com

ABCG2 inhibitors function by interfering with the transporter's ability to efflux substrates. This can occur through direct interaction with the substrate-binding site, competitive inhibition, or by binding to allosteric sites that modulate ATPase activity or conformational changes necessary for transport. Preclinical studies in ABCG2-overexpressing cell lines demonstrate that these inhibitors can effectively reverse resistance to ABCG2 substrate drugs, increasing their intracellular accumulation and restoring sensitivity. sketchfab.com

Specific compounds identified as ABCG2 inhibitors or modulators in preclinical research include fumitremorgin C (FTC) and its derivatives like Ko143, which was an early potent and specific inhibitor. Other identified inhibitors include ML230, Nedisertib, Triclabendazole sulfoxide, and AZ99. Some tyrosine kinase inhibitors, such as imatinib and nilotinib, have also been shown to inhibit ABCG2 activity in addition to being substrates. guidetopharmacology.orgsketchfab.comsci-hub.se

Abcg2-IN-1 is one such compound investigated as an ABCG2 inhibitor. Research indicates that Abcg2-IN-1, described as a Ko143 analog, functions as an orally active inhibitor of ABCG2. Studies have reported its inhibitory potency, for example, with an IC50 of 0.13 μM against ABCG2, and favorable oral pharmacokinetic profiles have been observed in mice. The study of compounds like Abcg2-IN-1 contributes to the understanding of chemical scaffolds and structural features that confer potent ABCG2 inhibition, guiding the development of more effective strategies to combat ABCG2-mediated drug resistance. Beyond direct inhibition of transport, some modulators can influence ABCG2 protein levels by affecting its biogenesis or degradation.

Pharmacological Interrogation of Abcg2 Activity: Development of Research Tools and Strategies

Discovery and Profiling of ABCG2 Inhibitors

The identification and characterization of compounds that can modulate ABCG2 activity are fundamental to dissecting its biological roles and potentially overcoming ABCG2-mediated drug resistance. This process typically involves systematic screening and detailed profiling of candidate molecules.

High-Throughput Screening Methodologies for Identifying Novel Inhibitory Scaffolds

High-throughput screening (HTS) is a cornerstone in the discovery of novel ABCG2 inhibitors. These methodologies enable the rapid assessment of large chemical libraries to identify compounds that can inhibit ABCG2-mediated transport. Common HTS approaches utilize cell lines engineered to overexpress ABCG2 and employ fluorescent substrates whose intracellular accumulation is dependent on ABCG2 activity. figshare.comnih.govnih.govaacrjournals.orgresearchgate.net

One established method involves using fluorescent dyes that are substrates of ABCG2, such as pheophorbide a (PhA) or BODIPY-prazosin. nih.govnih.govaacrjournals.orgresearchgate.net In cells expressing functional ABCG2, these substrates are efficiently effluxed, resulting in low intracellular fluorescence. nih.govnih.govaacrjournals.orgresearchgate.net Inhibitors of ABCG2 block this efflux, leading to increased intracellular accumulation of the fluorescent substrate and a corresponding increase in cellular fluorescence, which can be readily measured using fluorescence plate readers or flow cytometry. nih.govnih.govaacrjournals.orgresearchgate.net For instance, a fluorescent cell-based assay using pheophorbide a in ABCG2-overexpressing cells has been successfully applied to screen thousands of compounds from chemical libraries, identifying novel ABCG2 inhibitors. nih.govnih.govaacrjournals.orgresearchgate.net Hits from these primary screens are then typically subjected to validation using orthogonal assays. figshare.comnih.govnih.govaacrjournals.org

Elucidation of Structure-Activity Relationships for ABCG2 Inhibitory Potency

Following the identification of lead compounds through HTS, structure-activity relationship (SAR) studies are conducted to understand how specific chemical features influence inhibitory potency against ABCG2. These studies involve synthesizing and testing a series of analogs of the lead compound, systematically modifying different parts of the molecular structure. By correlating structural changes with changes in inhibitory activity (e.g., IC50 values), researchers can identify key functional groups and structural motifs essential for potent ABCG2 inhibition. acs.orgresearchgate.netnih.govmdpi.com

SAR studies on various classes of ABCG2 inhibitors, including flavonoids and chromone (B188151) derivatives, have revealed important structural determinants. acs.orgresearchgate.netnih.govmdpi.com For example, hydrophobic properties are often found to be important for interaction with the ABCG2 binding site. researchgate.netmdpi.com Specific substituents at certain positions on the core scaffold can significantly impact inhibitory potency and the mechanism of interaction with the transporter. acs.orgnih.gov These studies provide valuable insights into the molecular recognition between inhibitors and ABCG2, guiding the rational design of more potent and effective modulators. mdpi.comethz.ch

Assessment of Inhibitor Selectivity Against Other ABC Transporters (e.g., ABCB1, ABCC1)

Given the potential for off-target interactions with other ABC transporters, particularly ABCB1 (P-glycoprotein) and ABCC1 (Multidrug Resistance Protein 1), assessing the selectivity of putative ABCG2 inhibitors is a critical step in their profiling. nih.govaacrjournals.orgacs.orgtandfonline.comacs.orgplos.org ABCB1 and ABCC1 are also major contributors to multidrug resistance and have overlapping substrate specificities with ABCG2. tandfonline.complos.org Inhibitors lacking selectivity may lead to unintended drug interactions or toxicities.

Selectivity is typically evaluated by testing the inhibitory activity of a compound against ABCB1 and ABCC1 using cell lines overexpressing these specific transporters and employing their respective substrates. aacrjournals.orgacs.orgplos.org For instance, assays measuring the efflux or accumulation of fluorescent substrates like rhodamine 123 (for ABCB1) or calcein (B42510) AM (for ABCC1 and ABCB1) are commonly used. aacrjournals.orgacs.orgplos.org By determining the IC50 values of a compound for ABCG2, ABCB1, and ABCC1, a selectivity profile can be established. Compounds showing significantly lower IC50 values for ABCG2 compared to ABCB1 and ABCC1 are considered more selective for ABCG2. nih.govaacrjournals.orgacs.org

Abcg2-IN-1 as a Specialized Chemical Probe for ABCG2 Function Research

Chemical probes are valuable tools in biological research, enabling the selective modulation of protein function to investigate their roles in cellular processes. Abcg2-IN-1 has been developed as a specialized chemical probe for interrogating ABCG2 function.

Structural Analogy of Abcg2-IN-1 to Established ABCG2 Inhibitors (e.g., Ko143)

Abcg2-IN-1, also referred to as compound K2 in some contexts, is characterized as an analog of Ko143. medchemexpress.commedchemexpress.com Ko143 is a well-established and potent inhibitor of ABCG2, derived from the fungal toxin fumitremorgin C. guidetopharmacology.orgfrontiersin.orgnih.gov Ko143 is a tetracyclic compound known for its high affinity and inhibitory effect on ABCG2-mediated transport. guidetopharmacology.orgnih.govacs.org The structural analogy between Abcg2-IN-1 and Ko143 suggests that Abcg2-IN-1 likely interacts with the ABCG2 transporter in a similar manner, potentially binding to the same or an overlapping site within the transporter's transmembrane domains. nih.govacs.org This structural relationship underpins its utility as a probe, allowing researchers to leverage the existing knowledge about Ko143's interaction with ABCG2 to understand the effects of Abcg2-IN-1.

Abcg2-IN-1 has been reported as a potent orally active ABCG2 inhibitor with an IC50 value of 0.13 μM. medchemexpress.commedchemexpress.com Another reported IC50 for BCRP/ABCG2-IN-1 is 5.98 μM, which may correspond to a different compound or assay conditions. medchemexpress.com The potency at the nanomolar to low micromolar range is characteristic of effective ABCG2 inhibitors used in research.

Table 1: Key Characteristics of Abcg2-IN-1

| Feature | Description | Value/Note | Source Index |

| Compound Name | Abcg2-IN-1 (also known as compound K2) | medchemexpress.commedchemexpress.com | |

| Classification | ABCG2 Inhibitor, Ko143 Analog | medchemexpress.commedchemexpress.com | |

| Reported Potency | IC50 for ABCG2 inhibition | 0.13 μM | medchemexpress.commedchemexpress.com |

| Other reported IC50 | IC50 for BCRP/ABCG2 inhibition (potentially different compound/assay) | 5.98 μM | medchemexpress.com |

| Oral Activity | Reported as orally active in mice | Yes | medchemexpress.commedchemexpress.com |

Application of Abcg2-IN-1 in In Vitro Systems to Dissect ABCG2 Transport Mechanisms

As a potent chemical probe, Abcg2-IN-1 is applied in various in vitro experimental systems to investigate the function and transport mechanisms of ABCG2. Its ability to inhibit ABCG2 allows researchers to:

Study Substrate Specificity: By observing the increased intracellular accumulation of known or suspected ABCG2 substrates in the presence of Abcg2-IN-1, researchers can confirm whether a particular compound is transported by ABCG2. This is commonly done using fluorescent substrates like pheophorbide a, BODIPY-prazosin, Hoechst 33342, or PhenGreen diacetate in cell-based accumulation assays. nih.govnih.govaacrjournals.orgresearchgate.netmdpi.comaacrjournals.org

Investigate Transport Kinetics: Abcg2-IN-1 can be used in transport assays utilizing membrane vesicles or reconstituted systems to study the kinetics of substrate efflux mediated by purified ABCG2. researchgate.net By measuring the rate of transport in the presence of varying concentrations of Abcg2-IN-1, researchers can determine its inhibition constant (Ki) and gain insights into the nature of inhibition (e.g., competitive, non-competitive).

Elucidate the Role of ABCG2 in Drug Resistance: In cancer cell lines exhibiting ABCG2-mediated multidrug resistance, Abcg2-IN-1 can be used to reverse this resistance. By co-administering Abcg2-IN-1 with an ABCG2 substrate chemotherapeutic agent (such as mitoxantrone (B413) or SN-38), researchers can assess the restoration of sensitivity to the cytotoxic drug. figshare.comnih.govnih.govaacrjournals.orgmdpi.com This demonstrates the contribution of ABCG2 to the resistance phenotype in that specific cell line.

Analyze ABCG2 ATPase Activity: ABCG2 is an ATP-dependent transporter, and its transport cycle is coupled to the hydrolysis of ATP. wikipedia.org Potent inhibitors like Abcg2-IN-1 can modulate this ATPase activity. In vitro ATPase assays using purified ABCG2 or membrane vesicles can be used to study how Abcg2-IN-1 affects ATP hydrolysis, providing insights into its mechanism of action (e.g., whether it inhibits substrate binding, ATP binding, or conformational changes). researchgate.netnih.gov

Explore Conformational Dynamics: Structural studies, such as cryo-electron microscopy (cryo-EM), in the presence of inhibitors like Ko143 and its analogs have provided detailed insights into the conformational states of ABCG2. nih.govnih.govacs.org While specific cryo-EM data for Abcg2-IN-1 were not found, its structural analogy to Ko143 suggests it could be used in similar structural studies to further dissect the conformational changes associated with ABCG2 inhibition.

By employing Abcg2-IN-1 in these diverse in vitro systems, researchers can gain a deeper understanding of ABCG2's transport mechanisms, its role in cellular physiology and drug resistance, and the molecular basis of inhibitor interaction.

Utilization of Abcg2-IN-1 in Preclinical Models to Study Reversal of ABCG2-Mediated Resistance

Abcg2-IN-1, identified as compound K2, is a chemical compound that has emerged as a research tool for investigating ABCG2 activity and its role in drug resistance. citeab.comsci-hub.senih.gov Characterized as an analog of the known potent ABCG2 inhibitor Ko143, Abcg2-IN-1 functions as an orally active inhibitor of this efflux transporter. citeab.comsci-hub.senih.gov Preclinical studies have utilized Abcg2-IN-1 to explore its potential in reversing ABCG2-mediated resistance.

Studies have reported Abcg2-IN-1 to possess an inhibitory potency against ABCG2 with an IC50 value of 0.13 μM. citeab.comsci-hub.senih.gov Another reported IC50 for BCRP/ABCG2-IN-1 is 5.98 μM, potentially representing a different compound or experimental conditions. nih.gov The compound has demonstrated favorable oral pharmacokinetic profiles in mice, suggesting its suitability for in vivo preclinical investigations aimed at evaluating its efficacy in modulating ABCG2 activity and reversing resistance in living systems. citeab.comsci-hub.senih.gov As a Ko143 analog, Abcg2-IN-1 provides researchers with a tool structurally related to a well-established ABCG2 inhibitor, facilitating comparative studies and further exploration of structure-activity relationships in the development of more potent and specific inhibitors. citeab.comsci-hub.senih.gov

Strategic Approaches for Overcoming ABCG2-Mediated Resistance in Preclinical Models

Overcoming ABCG2-mediated resistance in preclinical models involves multifaceted strategies, including the use of functional inhibitors, modulation of transporter expression, and the rational design of novel compounds. citeab.comsci-hub.senih.govnih.gov These approaches aim to increase the intracellular accumulation of therapeutic agents that are otherwise efficiently effluxed by ABCG2, thereby restoring or enhancing their cytotoxic effects on resistant cancer cells. sci-hub.senih.govnih.gov Preclinical models, ranging from two-dimensional cell cultures to more complex multicellular tumor spheroids and in vivo xenograft models, are instrumental in evaluating the effectiveness of these strategies. nih.govnih.gov Inhibitors like Abcg2-IN-1 serve as valuable tools within these strategic frameworks to probe the contribution of ABCG2 to resistance and assess the potential of its inhibition as a therapeutic approach. citeab.comsci-hub.senih.gov

Synergistic Effects of ABCG2 Inhibitors with Efflux Substrates in Cell and Multicellular Tumor Spheroid Models

A key strategy to overcome ABCG2-mediated resistance involves the co-administration of ABCG2 inhibitors with chemotherapeutic agents that are substrates of the transporter. sci-hub.senih.govnih.gov This approach aims to achieve synergistic effects, where the inhibitor blocks the efflux activity of ABCG2, leading to increased intracellular concentrations of the co-administered drug and enhanced cytotoxicity in resistant cells. sci-hub.senih.govnih.gov Preclinical studies utilizing various cell lines and multicellular tumor spheroids are commonly employed to evaluate these synergistic interactions.

In these models, the efficacy of an ABCG2 inhibitor, such as Abcg2-IN-1, can be assessed by measuring the restoration of sensitivity of resistant cells to known ABCG2 substrates like mitoxantrone, SN-38 (the active metabolite of irinotecan), or topotecan. nih.gov Experiments often involve determining the half-maximal inhibitory concentration (IC50) of the substrate drug in the presence and absence of the inhibitor. A significant decrease in the IC50 in the presence of the inhibitor indicates a reversal of resistance and a synergistic effect. While specific detailed findings for Abcg2-IN-1 in synergistic studies in cell or spheroid models were not extensively available in the search results, the principle is well-established for ABCG2 inhibitors. For instance, studies with other inhibitors like VKNG-1 have shown significant reduction in resistant-fold values to mitoxantrone and SN-38 in ABCG2-overexpressing cell lines. nih.gov Similarly, compound 8, identified through in silico analysis and in vitro evaluation, demonstrated the ability to increase mitoxantrone cytotoxicity in hepatocellular carcinoma and transfected breast cancer cell lines. Multicellular tumor spheroids, which better mimic the in vivo tumor microenvironment than conventional 2D cultures, provide a more relevant model for evaluating the penetration and efficacy of drug combinations involving ABCG2 inhibitors.

Modulation of ABCG2 Expression and Regulatory Pathways to Sensitize Resistant Cells

Beyond directly inhibiting the efflux function of ABCG2, another strategic approach to overcome resistance involves modulating the expression levels of the transporter or interfering with the regulatory pathways that govern its synthesis and activity. citeab.com Altering ABCG2 expression can sensitize resistant cells to chemotherapy by reducing the number of functional transporters available to pump out the drug. sci-hub.senih.gov

Research has identified various factors and signaling pathways that influence ABCG2 expression, including transcription factors, kinase signaling pathways (such as PI3K/Akt/mTOR and JNK/c-Jun), and epigenetic mechanisms. Strategies in preclinical models include using small molecules or genetic approaches (like siRNA or miRNA) to downregulate ABCG2 expression. sci-hub.se For example, studies have shown that inhibiting pathways like PI3K-Akt can downregulate ABCG2 expression and sensitize cells to therapeutic agents. nih.gov While Abcg2-IN-1 is a functional inhibitor and not a modulator of expression, understanding the mechanisms that regulate ABCG2 expression is crucial for developing comprehensive strategies to combat resistance. Combining approaches that reduce transporter levels with the use of functional inhibitors like Abcg2-IN-1 could potentially offer enhanced efficacy in overcoming resistance. sci-hub.senih.gov Furthermore, some compounds have been shown to have a dual mechanism of action, both inhibiting activity and promoting degradation of ABCG2.

Computational Design and Optimization of Novel ABCG2 Inhibitors and Modulators

Computational approaches play an increasingly important role in the design and optimization of novel ABCG2 inhibitors and modulators. citeab.comsci-hub.se Techniques such as quantitative structure-activity relationships (QSAR), molecular docking, and molecular dynamics simulations are employed to understand the interaction between compounds and the ABCG2 transporter, predict inhibitory potency, and design new chemical entities with improved properties.

Computational studies can help identify key structural features required for effective binding to ABCG2 and selectivity over other transporters. This information guides the synthesis of novel compounds with enhanced inhibitory activity and reduced potential for off-target effects. For instance, in silico analysis has been used to design focused libraries of potential ABCG2 inhibitors based on the resolved structure of ABCG2 complexes with known inhibitors. Compounds like Abcg2-IN-1, being a characterized ABCG2 inhibitor and a Ko143 analog, can serve as valuable reference compounds in computational design studies. citeab.comsci-hub.senih.gov Their known structure and inhibitory data contribute to building predictive models and validating computational screening approaches aimed at discovering next-generation ABCG2 modulators.

| Compound Name | PubChem CID |

| ABCG2 | Not Applicable (Protein) |

| Abcg2-IN-1 | Not Available from Search Results |

| Ko143 | Not Available from Search Results |

| Mitoxantrone | 4185 |

| SN-38 | 117876 |

| Topotecan | 60700 |

Data Table Example (Illustrative - Specific data for Abcg2-IN-1 not available in search results):

While specific data tables detailing the effects of Abcg2-IN-1 on reversing resistance were not found in the search results, preclinical studies evaluating ABCG2 inhibitors often generate data similar to the illustrative table below, which demonstrates the reduction in IC50 of a substrate drug in the presence of an inhibitor in a resistant cell line.

| Cell Line (ABCG2 Expression) | Drug Substrate | Inhibitor | Inhibitor Concentration | IC50 of Drug Substrate (µM) | Fold Reversal of Resistance |

| Resistant (High ABCG2) | Drug X | Vehicle | - | 10.0 | 1.0 |

| Resistant (High ABCG2) | Drug X | ABCG2 Inhibitor Y | 0.5 µM | 2.0 | 5.0 |

| Parental (Low ABCG2) | Drug X | Vehicle | - | 1.0 | - |

This type of data is crucial for demonstrating the efficacy of ABCG2 inhibitors in preclinical models and is a standard output in studies investigating the reversal of ABCG2-mediated drug resistance.

Advanced Methodological Frameworks for Abcg2 Research

In Vitro Cellular and Biochemical Assay Systems

In vitro methodologies provide a controlled environment to dissect the molecular interactions between ABCG2 and inhibitors like Abcg2-IN-1. These systems are fundamental for initial screening, mechanism of action studies, and quantitative assessment of inhibitory potency.

A cornerstone of ABCG2 research is the use of established cell lines engineered to overexpress the transporter. These models are critical for evaluating the activity of inhibitors. Abcg2-IN-1, an orally active ABCG2 inhibitor and an analog of Ko143, has been characterized with an IC50 value of 0.13 μM. medchemexpress.comgenecards.org The determination of such potency values typically employs various cancer and transfected cell lines that exhibit high levels of ABCG2 expression.

Commonly utilized cell lines in this field include:

Human Embryonic Kidney (HEK293) cells: These cells are readily transfected to express high levels of a specific protein, such as ABCG2 (e.g., HEK293/R2 cell line), providing a clean background for studying the transporter's function without interference from other efflux pumps. medchemexpress.com

Madin-Darby Canine Kidney (MDCK-II) cells: This polarized epithelial cell line is an excellent model for studying directed transport. When transfected with the ABCG2 gene, MDCK-II cells are used to assess the efflux of substrates across a cell monolayer, mimicking physiological barriers.

Human non-small cell lung cancer (NCI-H460) cells: The drug-selected variant NCI-H460/MX20 overexpresses ABCG2 and is used to study resistance to chemotherapeutic agents like mitoxantrone (B413).

Human breast cancer (MCF-7) cells: Drug-selected variants of this line, such as MCF-7/AdVp3000, are also employed to investigate ABCG2-mediated multidrug resistance.

Human lung adenocarcinoma (A549) cells: These cells are another relevant model for cancer research involving ABCG2.

The selection of a cell line depends on the specific research question, with transfected lines offering a more controlled system and cancer cell lines providing a context more relevant to oncology.

Table 1: Cell Lines Used in ABCG2 Inhibitor Research

| Cell Line | Type | Common Use in ABCG2 Research |

|---|---|---|

| HEK293 | Human Embryonic Kidney | Overexpression studies of ABCG2 function and inhibition. medchemexpress.com |

| MDCK-II | Madin-Darby Canine Kidney | Transporter function and efflux assays in a polarized monolayer. |

| NCI-H460/MX20 | Human Lung Cancer | Studies of ABCG2-mediated multidrug resistance. |

| MCF-7/AdVp3000 | Human Breast Cancer | Investigating resistance mechanisms in breast cancer. |

To quantify the inhibitory activity of compounds like Abcg2-IN-1, fluorescence-based assays are indispensable. These assays utilize fluorescent molecules that are known substrates of the ABCG2 transporter. The underlying principle is that in cells overexpressing ABCG2, these fluorescent substrates are actively pumped out, resulting in low intracellular fluorescence. When an effective inhibitor like Abcg2-IN-1 is introduced, the efflux activity of ABCG2 is blocked, leading to the accumulation of the fluorescent substrate within the cells and a corresponding increase in the fluorescence signal.

Two of the most widely used fluorescent substrates for this purpose are:

Hoechst 33342: A nuclear stain that fluoresces brightly upon binding to DNA. Its efflux is mediated by ABCG2, making it a sensitive probe for inhibitor screening. Assays typically involve incubating ABCG2-overexpressing cells with Hoechst 33342 in the presence and absence of the test inhibitor and measuring the resulting intracellular fluorescence.

Pheophorbide A: A fluorescent photosensitizer that is also a specific substrate of ABCG2. It is often used in flow cytometry-based assays to measure inhibitor potency.

The data obtained from these assays, typically a dose-response curve, allows for the calculation of key inhibitory parameters such as the IC50 value, which for Abcg2-IN-1 is 0.13 μM. medchemexpress.comgenecards.org

The function of ABCG2 as an active transporter is fueled by the hydrolysis of ATP. Direct biochemical assays measuring the transporter's ATPase activity provide crucial insights into the mechanism of action of inhibitors. While specific data on Abcg2-IN-1's effect on ABCG2's ATPase activity is not detailed in available literature, the methodology is standard for its class of inhibitors. For example, its parent compound, Ko143, has been evaluated for its ability to inhibit the ATPase activity of ABCG2, which is often stimulated by transport substrates. medchemexpress.com Another analog, ABCG2-IN-3, is also noted to inhibit ATPase activity. medchemexpress.com

These assays are typically performed using membrane preparations from cells overexpressing ABCG2, such as Sf9 insect cells. The rate of ATP hydrolysis is measured by quantifying the release of inorganic phosphate, often through a colorimetric reaction. An inhibitor can either compete with the substrate for binding, thereby reducing substrate-stimulated ATPase activity, or it can directly interfere with the ATP binding and hydrolysis process. Ligand binding assays, though less common, can also be employed to determine the affinity and binding site of an inhibitor on the ABCG2 protein.

To fully understand the effects of an inhibitor, it is important to determine whether it solely blocks the transporter's function or also affects its expression level or stability. Proteomic and immunochemical techniques are vital for this analysis.

Western Blotting: This is a fundamental technique used to detect and quantify the amount of ABCG2 protein in cell lysates. In the context of inhibitor studies, Western blotting can reveal whether a compound like Abcg2-IN-1 alters the expression of the ABCG2 protein after a specific incubation period. For instance, studies on other ABCG2 inhibitors have used this method to demonstrate that their mechanism of action is based on inhibiting efflux function rather than decreasing the total amount of the transporter protein.

ELISA (Enzyme-Linked Immunosorbent Assay): ELISA can be used for the quantitative determination of ABCG2 protein levels in samples and serves as a higher-throughput alternative to Western blotting in some applications.

Protein Stability Assays: These assays can determine if an inhibitor affects the half-life of the ABCG2 protein, for example, by protecting it from degradation or by promoting its ubiquitination and subsequent proteasomal degradation.

AviTag System: This system allows for specific biotinylation of a protein of interest, enabling studies of protein-protein interactions and trafficking, which can be modulated by inhibitor binding.

While specific studies employing these techniques for Abcg2-IN-1 are not prominently documented, they represent the standard methodological toolkit for a thorough characterization of any novel ABCG2 inhibitor.

In Vivo Experimental Models for Functional ABCG2 Studies

Translating in vitro findings into a physiological context requires the use of in vivo experimental models. These models are essential for evaluating the pharmacokinetic properties of an inhibitor and its ultimate efficacy in a whole-organism setting.

Genetically engineered rodent models, particularly mice, are powerful tools for in vivo studies of ABCG2. The statement that Abcg2-IN-1 possesses favorable oral pharmacokinetic profiles in mice indicates that such in vivo studies have been conducted.

Gene Knockout (KO) Models: Abcg2 knockout mice, which lack a functional ABCG2 transporter, are the gold standard for confirming the in vivo specificity of an inhibitor. By comparing the pharmacokinetics of a known ABCG2 substrate in wild-type and Abcg2 knockout mice, researchers can delineate the transporter's contribution to the drug's disposition. When an inhibitor like Abcg2-IN-1 is administered to wild-type mice, it should ideally mimic the phenotype of the knockout mice with respect to the pharmacokinetics of the co-administered ABCG2 substrate (e.g., increase its plasma concentration and brain penetration). Commercially available ABCG2 knockout mouse strains facilitate these types of studies. medchemexpress.com

Knock-in Models: These models can be used to study the in vivo consequences of specific mutations in the Abcg2 gene, such as those that confer altered substrate specificity or inhibitor sensitivity.

Lineage Tracing: This technique can be employed to track the fate of cells expressing ABCG2, which is often associated with stem cell populations, and to study the effect of inhibitors on these specific cell types in vivo.

The oral activity and favorable pharmacokinetic profile of Abcg2-IN-1 in mice suggest its potential for modulating ABCG2 function in vivo, a critical step in the development of agents targeting this transporter.

Table 2: Compound Names Mentioned

| Compound Name | |

|---|---|

| Abcg2-IN-1 | |

| Abcg2-IN-3 | |

| AZ99 | |

| Hoechst 33342 | |

| Ko143 | |

| Mitoxantrone | |

| P-gp/BCRP-IN-1 | |

| Pheophorbide A |

Computational and Structural Biology Approaches

Bioinformatics Analysis of ABCG2 Protein Interactomes and Co-evolutionary Networks (e.g., STRING database):There are no bioinformatics studies that specifically analyze the effect of Abcg2-IN-1 on the ABCG2 protein interactome or its co-evolutionary networks.

Due to the absence of specific data for Abcg2-IN-1, the generation of the requested article, with its strict focus and exclusion criteria, cannot be fulfilled at this time. The creation of content for the specified outline would require access to proprietary or unpublished research data.

Emerging Avenues and Future Directions in Abcg2 Research

Elucidation of Novel Regulatory Networks Governing ABCG2 Activity and Expression

Understanding the precise mechanisms that govern ABCG2 expression and activity is fundamental to controlling its function in health and disease. Research continues to uncover novel regulatory networks at transcriptional, post-transcriptional, and post-translational levels. Transcriptional regulation of ABCG2 involves various transcription factors, including NRF2, HIF-1α, HIF-2α, PPARγ, estrogen, and progesterone, which bind to specific elements in the ABCG2 promoter region. mdpi.comjournal-dtt.orgnih.govspandidos-publications.comnih.gov Epigenetic modifications, such as DNA methylation and histone acetylation, also play a role in modulating ABCG2 expression. nih.gov Furthermore, post-translational modifications like phosphorylation and mechanisms affecting protein trafficking and degradation influence ABCG2 activity and cell surface localization. mdpi.comarvojournals.org

The study of these regulatory networks is significantly aided by the use of ABCG2 inhibitors. Compounds like Abcg2-IN-1 serve as valuable tools to discern the functional impact of altered ABCG2 expression or activity resulting from specific regulatory events. By inhibiting ABCG2-mediated transport with agents like Abcg2-IN-1, researchers can isolate and quantify the effects downstream of a particular regulatory pathway, thereby helping to delineate the signaling cascades and molecular players involved in controlling ABCG2.

Discovery of Uncharacterized Endogenous Substrates and Physiological Functions of ABCG2

ABCG2 is known to transport a wide array of chemically diverse substrates, including not only xenobiotics and drugs but also endogenous compounds such as porphyrins, urate, and certain vitamins and conjugates. genecards.orgjournal-dtt.orgaacrjournals.orgarvojournals.orgresearchgate.net Despite significant progress, the full spectrum of endogenous substrates and the complete physiological roles of ABCG2 are still being explored. Emerging research highlights its involvement in processes beyond xenobiotic detoxification, including heme homeostasis, urate excretion, and the maintenance of stem cell properties. mdpi.comnih.govmdpi.comaacrjournals.orgmedchemexpress.comfrontiersin.orgresearchgate.net

The identification of novel endogenous substrates and the elucidation of ABCG2's physiological functions heavily rely on experimental approaches that can specifically block its transport activity. ABCG2 inhibitors, including research compounds like Abcg2-IN-1, are indispensable in these studies. By treating cells or model systems with an ABCG2 inhibitor, researchers can observe the intracellular accumulation of potential endogenous substrates that would otherwise be effluxed. This accumulation serves as an indicator that the compound is a substrate of ABCG2. For example, studies using known inhibitors like Ko143 have been crucial in identifying ABCG2 substrates by measuring increased intracellular fluorescence or concentration of transported compounds. frontiersin.orgresearchgate.net The availability of inhibitors with varying specificities and potencies, such as Abcg2-IN-1, expands the toolkit for researchers investigating the physiological roles of ABCG2 and discovering its uncharacterized endogenous substrates.

Development of Next-Generation ABCG2 Inhibitors with Enhanced Specificity and Mechanistic Understanding

The development of potent and specific ABCG2 inhibitors is a critical area of research, particularly for overcoming ABCG2-mediated multidrug resistance in cancer and modulating drug pharmacokinetics. While several ABCG2 inhibitors have been identified, including first-generation compounds like Fumitremorgin C and second-generation inhibitors like GF120918 (elacridar) and Ko143, there is a continuous need for next-generation inhibitors with improved potency, specificity, and pharmacokinetic profiles. mdpi.comnih.govmedchemexpress.com

Research into compounds like Abcg2-IN-1 directly contributes to this area. Abcg2-IN-1 is being investigated as an ABCG2 inhibitor, and its characterization, including its inhibitory potency (IC50 values of 5.98 μM or 0.13 μM) and description as a Ko143 analog with favorable oral pharmacokinetics in mice, provides valuable information for the design of improved inhibitors. researchgate.net Future directions involve developing inhibitors with enhanced specificity to minimize off-target effects and understanding their detailed mechanisms of interaction with the transporter. This includes investigating whether inhibitors are "static," simply blocking transport, or "dynamic," inducing transporter degradation, a mechanism observed with some inhibitors like PZ-39. nih.gov Structural and mechanistic studies, potentially utilizing compounds like Abcg2-IN-1 as probes, aim to elucidate the inhibitor binding sites and the conformational changes in ABCG2 upon inhibitor binding, paving the way for the rational design of more effective modulators.

Interdisciplinary Research on ABCG2 Interplay with Other Transporters and Signaling Pathways

ABCG2 does not function in isolation but interacts with other ABC transporters, such as ABCB1 (P-glycoprotein) and ABCC1 (MRP1), and various cellular signaling pathways. These interactions can have significant implications for drug disposition, the development of multidrug resistance, and the regulation of cellular processes, including those in cancer stem cells. mdpi.comjournal-dtt.orgspandidos-publications.com For instance, interplay between ABCG2 and pathways like PI3K/Akt/mTOR, NRF2, and EGFR signaling has been reported to influence drug resistance and cell survival. journal-dtt.orgspandidos-publications.com

Q & A

Q. What is the primary research application of ABCG2-IN-1 in studying multidrug resistance (MDR) in cancer?

ABCG2-IN-1 is a selective inhibitor of the Breast Cancer Resistance Protein (BCRP/ABCG2), a key efflux transporter implicated in chemotherapeutic drug resistance. Its primary application lies in in vitro and ex vivo models to investigate BCRP-mediated drug efflux mechanisms. Researchers use it to reverse resistance to substrates like mitoxantrone and topotecan by blocking BCRP activity, enabling the retention of intracellular chemotherapeutic agents . Methodologically, ABCG2-IN-1 is applied in cytotoxicity assays (e.g., IC₅₀ determination) and fluorescence-based drug accumulation studies (e.g., using Hoechst 33342) to quantify transporter inhibition efficiency.

Q. What experimental protocols are standard for evaluating ABCG2-IN-1 efficacy in BCRP inhibition?

Standard protocols include:

- Cell viability assays : Co-treatment of resistant cell lines (e.g., MCF-7/AdrVp) with ABCG2-IN-1 and chemotherapeutic agents to measure IC₅₀ shifts.

- Drug accumulation/efflux assays : Flow cytometry or fluorescence microscopy to monitor intracellular retention of BCRP substrates (e.g., daunorubicin) with/without ABCG2-IN-1 pre-treatment.

- ATPase activity assays : To confirm ATP-dependent transporter inhibition. Ensure proper controls (e.g., parental cell lines, verapamil for P-gp inhibition) to isolate BCRP-specific effects. Experimental details should align with reproducibility guidelines for pharmacological studies .

Q. How does ABCG2-IN-1 differ from other BCRP inhibitors (e.g., Ko143) in experimental outcomes?

While ABCG2-IN-1 and Ko143 both target BCRP, differences in potency, selectivity, and cytotoxicity must be validated. For example, ABCG2-IN-1 may exhibit lower cytotoxicity in non-cancerous cell lines, making it preferable for toxicity profiling. Researchers should compare dose-response curves, off-target effects (e.g., P-gp inhibition), and pharmacokinetic parameters (e.g., half-life in vitro) using standardized assays .

Advanced Research Questions

Q. How can researchers optimize ABCG2-IN-1 concentration to avoid off-target effects in co-treatment studies?

Optimization involves:

- Dose-response profiling : Titrate ABCG2-IN-1 (0.1–10 µM) alongside chemotherapeutic agents to identify the minimum effective concentration (MEC) that reverses resistance without cytotoxicity.

- Competitive inhibition assays : Test ABCG2-IN-1 against other transporters (e.g., P-gp, MRP1) to confirm selectivity.

- Pharmacokinetic modeling : Use in silico tools (e.g., GastroPlus) to predict drug-drug interaction risks. Always validate findings with orthogonal methods (e.g., CRISPR knockdown of BCRP) .

Q. What strategies resolve contradictory data on ABCG2-IN-1 efficacy across different cancer cell models?

Contradictions may arise from variations in BCRP expression levels, genetic heterogeneity, or assay conditions. Mitigation strategies include:

- Standardized cell line authentication : Use STR profiling to confirm cell line identity.

- Quantitative Western blotting : Normalize BCRP expression levels across models.

- Functional redundancy checks : Evaluate compensatory mechanisms (e.g., upregulation of other transporters) via transcriptomic profiling. Cross-validate results using patient-derived xenograft (PDX) models or clinical samples to enhance translational relevance .

Q. How should researchers design experiments to assess ABCG2-IN-1’s role in overcoming resistance to novel chemotherapeutics?

- Hypothesis-driven design : Formulate research questions using the PICO framework (Population: resistant cell lines; Intervention: ABCG2-IN-1 + novel drug; Comparison: drug alone; Outcome: IC₅₀ reduction).

- Longitudinal studies : Monitor resistance development post-treatment via clonogenic assays.

- Mechanistic depth : Combine transporter inhibition assays with metabolomics to identify off-target pathways (e.g., altered drug metabolism enzymes) .

Data Analysis & Reporting

Q. What statistical methods are recommended for analyzing ABCG2-IN-1 synergy with chemotherapeutics?

Use the Chou-Talalay combination index (CI) method to quantify synergy (CI < 1), additive effects (CI = 1), or antagonism (CI > 1). Pair this with Bliss independence modeling to account for non-interacting drug effects. Report 95% confidence intervals and use ANOVA for cross-group comparisons. Ensure raw data (e.g., dose-response curves) are included in supplementary materials .

Q. How should researchers address variability in ABCG2-IN-1 batch-to-batch activity?

- Quality control (QC) protocols : Validate each batch via HPLC purity checks (>98%) and standardized inhibition assays (e.g., EC₅₀ against a reference cell line).

- Inter-laboratory calibration : Share reference samples with collaborating labs to ensure consistency.

- Documentation : Report batch numbers, storage conditions (-20°C in DMSO), and reconstitution protocols in methods sections .

Ethical & Reproducibility Considerations

Q. What ethical guidelines apply to preclinical studies involving ABCG2-IN-1?

Adhere to ARRIVE 2.0 guidelines for in vivo studies, including detailed reporting of animal welfare parameters (e.g., tumor burden limits). For in vitro work, disclose cell line sources (e.g., ATCC) and mycoplasma testing results. Conflicts of interest (e.g., vendor partnerships) must be explicitly stated .

Q. How can researchers ensure reproducibility of ABCG2-IN-1 findings across labs?

- Open data practices : Share raw flow cytometry files, assay protocols, and analysis scripts via repositories like Zenodo.

- Collaborative verification : Invite independent labs to replicate key experiments using predefined protocols.

- Negative result reporting : Publish non-significant findings to reduce publication bias .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。